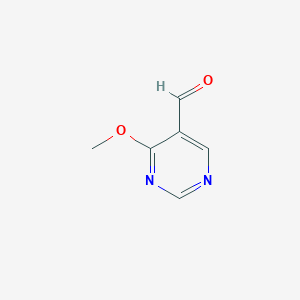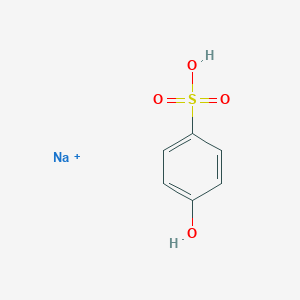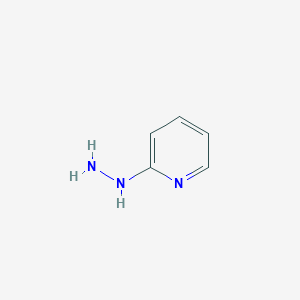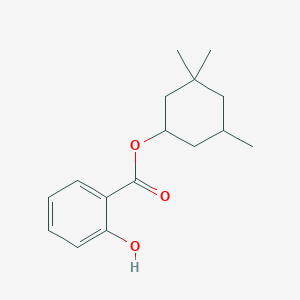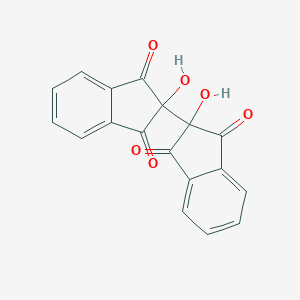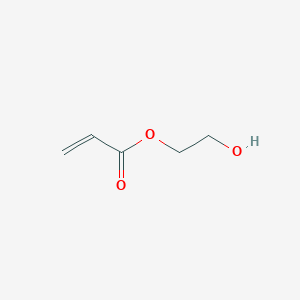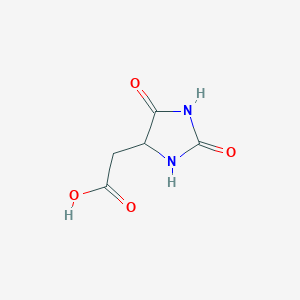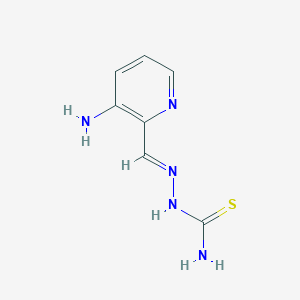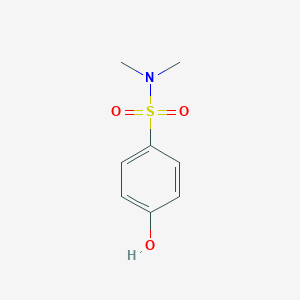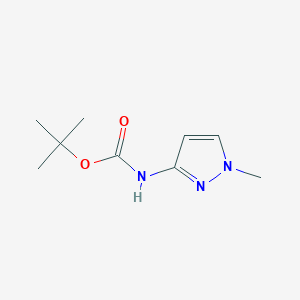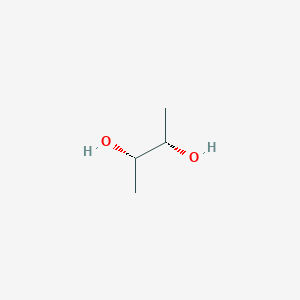
(2S,3S)-butane-2,3-diol
概要
説明
“(2S,3S)-butane-2,3-diol” is a type of organic compound known as a diol, which means it contains two hydroxyl (OH) groups. The “2S,3S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. In this case, both the 2nd and 3rd carbon atoms in the butane chain have hydroxyl groups attached, and they are arranged in a specific orientation in three-dimensional space .
Synthesis Analysis
The synthesis of diols like “(2S,3S)-butane-2,3-diol” often involves the reduction of carbonyl compounds or the oxidation of alkenes . The specific methods and reagents used can vary widely depending on the desired stereochemistry and other factors.Molecular Structure Analysis
As a diol, “(2S,3S)-butane-2,3-diol” would have a molecular structure featuring a four-carbon chain (the “butane” part of the name) with hydroxyl groups attached to the 2nd and 3rd carbons . The exact three-dimensional structure would depend on the specific stereochemistry indicated by the “2S,3S” notation.Chemical Reactions Analysis
Diols can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles. They can also undergo dehydration reactions to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3S)-butane-2,3-diol” would be influenced by factors such as its molecular structure, polarity, and functional groups. For example, as a diol, it would likely be polar and capable of forming hydrogen bonds, which could affect properties like solubility, boiling point, and melting point .科学的研究の応用
- (2S,3S)-butane-2,3-diol exhibits anti-inflammatory and analgesic potential. In a study by Mahmood et al., a series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) and their corresponding carboxylic acid analogues (FM7-12) were synthesized . These compounds demonstrated promising results in in vitro COX 1/2 assays, with FM4, FM10, and FM12 being particularly potent (with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively, in COX-2 assay). These properties make (2S,3S)-butane-2,3-diol a potential candidate for managing inflammation and pain.
- (2S,3S)-butane-2,3-diol could be explored for cocrystal synthesis. Researchers have used reactive crystallization method (RCM) to synthesize cocrystals, especially for drugs in Biopharmaceutics Classification System class II . Investigating cocrystals involving (2S,3S)-butane-2,3-diol may enhance its solubility and bioavailability.
- D(+)-Sucrose, a derivative of (2S,3S)-butane-2,3-diol, finds applications in biochemistry. It is used for protein and nucleic acid purification. Additionally, its fatty acid esters are employed in transdermal systems. Moreover, sucrose-gradient centrifugation can selectively isolate Nocardia species from soil .
Anti-Inflammatory and Analgesic Properties
Cocrystal Synthesis
Biochemistry Applications
作用機序
Mode of Action
It is known that this compound can be used as a starting material for chemical conversion . For example, dehydration of (2S,3S)-butane-2,3-diol leads to 1,3-butadiene, which is a precursor of synthetic rubber .
Biochemical Pathways
(2S,3S)-Butane-2,3-diol is involved in the metabolic pathways of several microorganisms. For instance, it has been reported that Klebsiella oxytoca, Bacillus species, and Saccharomyces cerevisiae have been engineered to achieve efficient 2,3-butanediol production . The compound is also involved in the synthesis of valuable chiral chemicals .
Pharmacokinetics
It is known that the compound is a prodrug that undergoes a highly ph- and temperature-dependent nonenzymatic conversion . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by environmental conditions such as pH and temperature .
Result of Action
It is known that the compound is used in the asymmetric synthesis of valuable chiral chemicals . This suggests that the compound could potentially influence cellular processes related to the synthesis of these chemicals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S,3S)-butane-2,3-diol. For instance, the compound’s nonenzymatic conversion is highly dependent on pH and temperature . Therefore, changes in these environmental conditions could potentially affect the compound’s bioavailability and therapeutic efficacy.
Safety and Hazards
The safety and hazards associated with a compound like “(2S,3S)-butane-2,3-diol” would depend on factors such as its reactivity, toxicity, and handling procedures. It’s always important to refer to the relevant safety data sheets (SDS) for information on hazards, safe handling procedures, and emergency measures .
将来の方向性
特性
IUPAC Name |
(2S,3S)-butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031117 | |
| Record name | (+)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-butane-2,3-diol | |
CAS RN |
19132-06-0 | |
| Record name | (+)-2,3-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19132-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-Butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BUTANEDIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9UXG71S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (2S,3S)-Butane-2,3-diol be used to create chirally modified surfaces?
A1: Yes, research suggests that alcohol-type organic molecules, like (2S,3S)-Butane-2,3-diol, can be used to create chirally modified surfaces. Studies using scanning tunneling microscopy and density functional theory calculations have shown that (2S,3S)-Butane-2,3-diol adsorbs on silicon surfaces, specifically Si(001), in a specific orientation, preserving its chirality during the process . This finding suggests potential applications in developing chirally selective materials.
Q2: How does the structure of (2S,3S)-Butane-2,3-diol influence its adsorption on silicon surfaces?
A2: (2S,3S)-Butane-2,3-diol exhibits a preference for adsorbing on the bridge site of silicon dimers on a Si(001)-2 × 1 surface . This adsorption behavior differs from alkene-type molecules, highlighting the importance of the hydroxyl groups in dictating surface interactions. Furthermore, (2S,3S)-Butane-2,3-diol prefers to adsorb in the CH3-gauche conformation, likely due to steric considerations .
Q3: Can (2S,3S)-Butane-2,3-diol be synthesized using microbial platforms?
A3: Yes, metabolic engineering approaches have been explored for the production of (2S,3S)-Butane-2,3-diol. For instance, researchers have engineered Escherichia coli strains to produce (2S,3S)-Butane-2,3-diol from glucose as a starting material . This approach involves manipulating the metabolic pathways within the bacteria to favor the synthesis of the desired stereoisomer.
Q4: What are the potential applications of (2S,3S)-Butane-2,3-diol in biocompatible chemistry?
A4: (2S,3S)-Butane-2,3-diol can be produced via biocompatible chemistry by linking metabolic pathways. One study demonstrated the successful conversion of Lactococcus lactis into a platform for (S,S)-2,3-butanediol production with impressive titer and yield . This highlights the potential of combining metabolic engineering with biocompatible chemistry to produce valuable chemicals like (2S,3S)-Butane-2,3-diol.
Q5: Can enantiopure (2S,3S)-Butane-2,3-diol derivatives be used as chiral ligands?
A5: Yes, derivatives of enantiopure (2S,3S)-Butane-2,3-diol, specifically those incorporating diamidophosphite moieties, have shown promise as chiral ligands in metal complexes . These complexes have been investigated for their catalytic activity in asymmetric allylic alkylation and amination reactions. The absolute configuration of the (2S,3S)-Butane-2,3-diol-derived bridging fragment in these ligands influences the enantioselectivity of the catalytic reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

